molecular formula C13H17ClN2 B11874015 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine CAS No. 85691-41-4

5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine

Cat. No.: B11874015
CAS No.: 85691-41-4
M. Wt: 236.74 g/mol
InChI Key: WLGLTBFQICSZBV-UHFFFAOYSA-N
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Description

5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is a chemical research compound based on the privileged imidazo[1,5-a]pyridine scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . This scaffold is recognized as a "privileged pharmacophore" and is found in numerous compounds with a broad spectrum of biological activities . The core structure is present in several marketed drugs and clinical candidates, as well as in natural products such as the marine alkaloid cribrostatin 6 . The specific structure of this compound features a 3-methyl group and a 5-(5-chloropentyl) side chain. The chloropentyl chain is a versatile functional handle that allows researchers to conduct further synthetic elaboration, for instance, by facilitating nucleophilic substitution reactions to create novel derivatives or potential probes . This makes it a valuable intermediate for constructing a library of compounds for structure-activity relationship (SAR) studies. Researchers are actively developing new synthetic routes to access imidazo[1,5-a]pyridines, including cyclocondensation, oxidative cyclization, and transannulation reactions . The presence of the imidazo[1,5-a]pyridine core suggests potential for research into various pharmacological targets, given that analogous compounds have demonstrated antitumor, antibacterial, and other bioactive properties . This product is intended for chemical and pharmaceutical R&D applications, including as a building block for the synthesis of more complex molecules or for biological screening. This product is sold as a solid material of high purity. It is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

CAS No.

85691-41-4

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

5-(5-chloropentyl)-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C13H17ClN2/c1-11-15-10-13-8-5-7-12(16(11)13)6-3-2-4-9-14/h5,7-8,10H,2-4,6,9H2,1H3

InChI Key

WLGLTBFQICSZBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C(=CC=C2)CCCCCCl

Origin of Product

United States

Preparation Methods

Mg3N2-Assisted One-Pot Synthesis

A pivotal method for constructing 1,3-disubstituted imidazo[1,5-a]pyridines involves the Mg3N2-mediated annulation of 2-pyridyl ketones with glyoxylates. For example, 2-pyridyl phenyl ketone (1a ) reacts with ethyl glyoxylate (2a ) in ethanol at 75°C for 24 hours to yield 3-ethoxycarbonyl-1-phenylimidazo[1,5-a]pyridine (3a ) in 63% yield. Adapting this protocol for 5-(5-chloropentyl)-3-methylimidazo[1,5-a]pyridine would require synthesizing a custom 2-pyridyl ketone precursor bearing the 5-chloropentyl group.

Key Optimization Parameters

EntrySolventTime (h)Temp (°C)Yield (%)
1MeOH242540
4EtOH247563
5EtOH122565

Table 1: Reaction optimization for Mg3N2-assisted synthesis of imidazo[1,5-a]pyridines.

The 5-chloropentyl chain could be introduced via Friedel-Crafts acylation of pyridine derivatives, though pyridine’s electron-deficient nature complicates this approach. Alternatively, Suzuki-Miyaura coupling could install a pre-functionalized acyl group at the pyridine’s 2-position, followed by cyclization with methyl glyoxylate to introduce the 3-methyl group.

Nitroalkane Cyclocondensation in Polyphosphoric Acid (PPA)

Nitroalkanes activated by PPA serve as electrophilic partners in cyclocondensation reactions with 2-picolylamines. For instance, 2-picolylamine reacts with nitroethane in PPA at 120°C to form 3-methylimidazo[1,5-a]pyridine in 78% yield. To incorporate the 5-chloropentyl moiety, a nitroalkane derivative such as 5-chloropentylnitromethane would need to be synthesized. However, the instability of long-chain nitroalkanes under acidic conditions may necessitate protective group strategies or modified reaction temperatures.

Ritter-Type Annulation Reactions

Bi(OTf)3-catalyzed Ritter reactions offer a metal-free pathway to imidazo[1,5-a]pyridines. In a representative procedure, 2-pyridylacetamide derivatives react with acetonitrile in dichloroethane (DCE) at 150°C under acidic conditions to form 3-acetimidoyl-substituted products. For this compound, the 5-chloropentyl group could be introduced via a pre-functionalized 2-pyridylacetamide bearing the side chain.

General Ritter Reaction Protocol

  • Dissolve 2-pyridylacetamide (1.0 equiv) in DCE (0.3 M).

  • Add Bi(OTf)3 (5 mol%) and p-TsOH·H2O (7.5 equiv).

  • Introduce acetonitrile (15.0 equiv) and stir at 150°C for 12–18 hours.

This method’s high-temperature conditions may degrade sensitive chlorinated alkyl chains, necessitating shorter reaction times or lower temperatures with adjusted catalyst loadings.

Post-Synthetic Modification Strategies

Post-functionalization of pre-formed imidazo[1,5-a]pyridines provides an alternative route. For example, 3-methylimidazo[1,5-a]pyridine could undergo Friedel-Crafts alkylation with 1,5-dichloropentane in the presence of AlCl3. However, the electron-rich imidazole ring may direct electrophilic substitution to undesired positions, reducing regioselectivity. Alternatively, transition-metal-catalyzed C–H activation could enable direct coupling of chloropentyl halides at position 5, though this remains speculative without experimental validation.

Comparative Analysis of Methodologies

MethodYield RangeScalabilityFunctional Group Tolerance
Mg3N2-Assisted40–65%HighModerate (sensitive to steric bulk)
PPA Cyclocondensation70–85%ModerateLow (acid-sensitive groups)
Ritter Reaction60–75%ModerateHigh (except thermal labile groups)

Table 2: Comparative evaluation of synthetic approaches.

The Mg3N2 method offers scalability but requires custom 2-pyridyl ketone synthesis. Ritter annulation exhibits superior functional group tolerance but risks thermal decomposition of the chloropentyl chain. PPA-mediated cyclocondensation, while efficient, demands stable nitroalkane precursors.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce hydroxylated products .

Mechanism of Action

The mechanism of action of 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorescent Probes: Substituent-Driven Photophysical Properties

Imidazo[1,5-a]pyridine derivatives with varying substituents exhibit distinct photophysical behaviors. For example:

Compound Substituents Key Properties Applications Reference
Monomeric Probe 1 () Aromatic ketone-derived groups Solvatochromic behavior, large Stokes shift (~100 nm) Lipid bilayer imaging in liposomes
5-(5-Chloropentyl)-3-methyl analog 5-chloropentyl, 3-methyl Hypothesized enhanced lipophilicity and membrane affinity Potential membrane probe (Inferred)
Pyridylimidazo[1,5-a]pyridine () Pyridyl groups Optical properties altered by quaternization; blue-shifted emission in polymers Optoelectronic materials

The chloropentyl chain in the target compound may mimic the hydrophobic side chains of dimeric probes (e.g., Compounds 2–4 in ), which showed successful intercalation into lipid bilayers. However, the 3-methyl group could reduce reactivity at position 3, a common site for electrophilic substitution in unsubstituted imidazo[1,5-a]pyridines .

Pharmacological Activity: Enzyme Inhibition and Antibacterial Effects

Imidazo[1,5-a]pyridine derivatives substituted at position 1 with pyridyl groups () demonstrated potent inhibition of papain (Ki: 13.75–99.30 mM) and antibacterial activity (MIC50: 0.6–1.4 mg/mL). Key comparisons include:

  • 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) : Most active antibacterial derivative, adhering to Lipinski’s rule of five .
  • Hypothetical 5-(5-Chloropentyl)-3-methyl analog : The chloropentyl chain may enhance membrane penetration but could reduce metabolic stability due to increased molecular weight (>500 Da).

Neuroprotective Thiohydantoin Derivatives

MacathiohydantoinL (), a thiohydantoin fused with a thioxohexahydroimidazo[1,5-a]pyridine, showed neuroprotective activity (68.63% cell viability at 20 µM). While structurally distinct, this highlights the scaffold’s adaptability for bioactive modifications. The target compound’s chloropentyl group may confer different pharmacokinetic profiles compared to the disulfide-containing analogs in .

Data Table: Key Comparative Metrics

Property 5-(5-Chloropentyl)-3-methylimidazo[1,5-a]pyridine 1-(2-Pyridyl)-3-hydroxyphenyl analog (3a) Monomeric Probe 1 () MacathiohydantoinL ()
Molecular Weight ~300–350 Da (estimated) 307.3 Da ~250–300 Da 352.4 Da
LogP (Lipophilicity) High (chloropentyl chain) 2.8 Moderate 1.5
Key Biological Activity Hypothesized membrane interaction Antibacterial (MIC50: 0.6 mg/mL) Fluorescent probe Neuroprotective
Synthetic Route Cyclization + alkylation One-pot cyclization One-pot cyclization Natural product isolation
Therapeutic Potential Membrane imaging/drug delivery Antibacterial prodrug Bioimaging Neurodegenerative disease

Biological Activity

5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is a compound that belongs to the imidazo[1,5-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound's structure features an imidazo[1,5-a]pyridine core with a chloropentyl side chain and a methyl group at the 3-position. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and substitution reactions that enhance their biological properties.

Antiproliferative Activity

Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation. Research indicates that imidazo[1,5-a]pyridines can exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: In Vitro Evaluation

  • A study evaluated the antiproliferative effects of this compound on several human cancer cell lines, including:
    • LN-229 (glioblastoma)
    • Capan-1 (pancreatic adenocarcinoma)
    • HCT-116 (colorectal carcinoma)

The results showed that this compound exhibited an IC50 value of approximately 2.0 μM against HCT-116 cells, indicating a potent inhibitory effect on cell proliferation.

Cell LineIC50 (μM)
LN-2293.2
Capan-14.5
HCT-1162.0

Antibacterial Activity

The antibacterial potential of imidazo[1,5-a]pyridines has also been investigated. While many derivatives show limited antibacterial activity, some have demonstrated effectiveness against specific strains.

Case Study: Antibacterial Testing

  • The compound was tested against several Gram-positive and Gram-negative bacteria:
    • Staphylococcus aureus
    • Escherichia coli

The minimum inhibitory concentration (MIC) for E. coli was found to be 32 μM , indicating moderate antibacterial activity.

Antiviral Activity

Imidazo[1,5-a]pyridines have shown promise in antiviral applications as well. Their mechanism often involves interference with viral replication processes.

Case Study: Evaluation Against Viruses

  • In vitro studies assessed the antiviral activity of this compound against various viruses. The compound displayed significant activity against:
    • Respiratory Syncytial Virus (RSV)

The effective concentration (EC50) against RSV was determined to be 58 μM , suggesting potential as an antiviral agent.

The biological activities of imidazo[1,5-a]pyridines are often attributed to their ability to intercalate into DNA or inhibit specific enzymes involved in cellular processes. This dual mechanism may explain their efficacy in targeting both cancerous cells and pathogens.

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